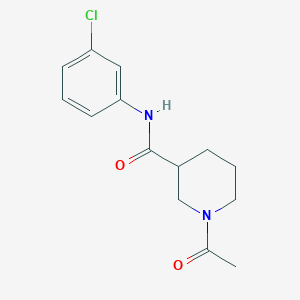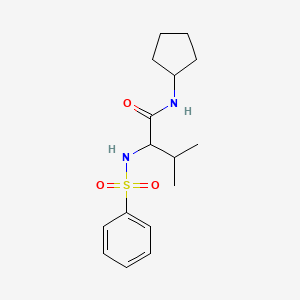
1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development. This molecule belongs to the class of piperidine-based compounds and contains a purine ring system, which makes it an interesting target for researchers in medicinal chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of 1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is not fully understood, but it is believed to act by binding to specific targets in cells. Some studies have suggested that it may interact with ion channels and receptors, while others have proposed that it may inhibit enzymes involved in key metabolic pathways. Further research is needed to elucidate the exact mechanism of action of this molecule.
Biochemical and Physiological Effects:
1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, suppress viral replication, and reduce inflammation. It has also been shown to modulate the activity of various ion channels and receptors, which may have implications for the treatment of neurological and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in lab experiments is its versatility. It can be easily synthesized and modified to create analogs with different properties. However, one of the limitations of using this molecule is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on 1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One area of interest is the development of new analogs with improved properties, such as increased potency or selectivity. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, viral infections, and neurological disorders. Additionally, more research is needed to elucidate its mechanism of action and to identify its specific targets in cells.
Métodos De Síntesis
The synthesis of 1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine can be achieved through various methods. One of the most commonly used methods involves the reaction of a pyrrolidine derivative with a purine nucleoside. This reaction is usually carried out under mild conditions using appropriate catalysts and solvents. The yield and purity of the product can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. Researchers have also investigated its potential as a modulator of ion channels and receptors, which makes it an interesting target for the development of new drugs for various diseases.
Propiedades
IUPAC Name |
[1-[1-(7H-purin-6-yl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c28-20(26-7-1-2-8-26)15-4-3-9-27(12-15)16-5-10-25(11-6-16)19-17-18(22-13-21-17)23-14-24-19/h13-16H,1-12H2,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDXIGPTOOILPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)sulfonyl]-N-pyridin-3-ylpiperidine-4-carboxamide](/img/structure/B5305335.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinol](/img/structure/B5305350.png)
![N-cyclopentyl-4-(6-ethoxypyridazin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5305354.png)
![1-(2-methyl-3-furoyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5305355.png)
![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305363.png)
![6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305370.png)


![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5305385.png)

![3-chloro-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B5305395.png)
![2,6-dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B5305408.png)

